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Compound of Interest

Compound Name:
(S)-(-)-2-(Boc-amino)-1,5-

pentanediol

Cat. No.: B061154 Get Quote

CAS Number: 162955-48-8

This technical guide provides a comprehensive overview of (S)-(-)-2-(Boc-amino)-1,5-
pentanediol, a valuable chiral building block for researchers, scientists, and drug development

professionals. The document details its chemical and physical properties, provides a detailed

experimental protocol for its synthesis from L-glutamic acid, and illustrates its application in the

synthesis of substituted piperidines.

Chemical and Physical Properties
(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a white to off-white solid at room temperature. The

tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable

intermediate suitable for a variety of chemical transformations. Below is a summary of its key

properties.
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Property Value Reference

Molecular Formula C₁₀H₂₁NO₄

Molecular Weight 219.28 g/mol

Melting Point 59-62 °C

Optical Activity
[α]²⁰/D −15° (c = 1 in

chloroform)

IUPAC Name

tert-butyl (S)-(1,5-

dihydroxypentan-2-

yl)carbamate

Synonyms
(S)-(-)-N-Boc-2-Amino-1,5-

pentanediol

SMILES
CC(C)(C)OC(=O)N--INVALID-

LINK--CCCO

InChI

1S/C10H21NO4/c1-10(2,3)15-

9(14)11-8(7-13)5-4-6-

12/h8,12-13H,4-7H2,1-3H3,

(H,11,14)/t8-/m0/s1

Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol
from L-Glutamic Acid
A common and efficient method for the synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol
utilizes the readily available and inexpensive chiral starting material, L-glutamic acid. The

overall synthetic workflow is depicted below.

Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

L-Glutamic Acid (S)-Dimethyl 2-aminopentanedioate
(HCl salt)

 SOCl₂, MeOH 
(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate

 (Boc)₂O, Et₃N, DMAP, CH₂Cl₂ 
(S)-(-)-2-(Boc-amino)-1,5-pentanediol

 NaBH₄, MeOH 
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Synthetic workflow for (S)-(-)-2-(Boc-amino)-1,5-pentanediol.

Experimental Protocol
The following is a detailed, three-step experimental protocol for the synthesis of (S)-(-)-2-(Boc-
amino)-1,5-pentanediol from L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add

thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

After the addition is complete, remove the ice bath and stir the reaction at room temperature

for 12 hours.

Upon completion (monitored by TLC), remove the solvent under reduced pressure to yield

(S)-dimethyl 2-aminopentanedioate hydrochloride salt as a pale yellow viscous oil. The crude

product is used in the next step without further purification.

Step 2: N-Boc Protection

To a stirred solution of the crude (S)-dimethyl 2-aminopentanedioate hydrochloride (10 g,

approx. 57 mmol) in dichloromethane (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol),

di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-

(dimethylamino)pyridine (DMAP).

Stir the reaction mixture at 0°C and allow it to warm to room temperature, stirring for an

additional 6 hours.

Quench the reaction with distilled water (50 mL) and extract with dichloromethane (3 x 50

mL).

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL)

followed by brine (100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

Step 3: Reduction of the Diester

To a stirred solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (5 g, 18.18

mmol) in methanol (30 mL), add sodium borohydride (1.72 g, 45.45 mmol) portion-wise at

room temperature.

Stir the reaction mixture for 2 hours at room temperature.

Quench the reaction by adding 10% aqueous citric acid solution until the pH of the mixture is

between 5 and 6.

Remove the methanol under reduced pressure and extract the aqueous layer with

dichloromethane (3 x 30 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel to afford (S)-(-)-2-(Boc-
amino)-1,5-pentanediol.

Application in the Synthesis of 3-Amino Substituted
Piperidines
(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a key intermediate in the synthesis of

enantiomerically pure 3-amino substituted piperidines, which are important scaffolds in

medicinal chemistry. The diol can be converted to a ditosylate, which then undergoes

cyclization with a primary amine to form the piperidine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b061154?utm_src=pdf-body
https://www.benchchem.com/product/b061154?utm_src=pdf-body
https://www.benchchem.com/product/b061154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 3-Amino Substituted Piperidines

(S)-(-)-2-(Boc-amino)-1,5-pentanediol (S)-2-(Boc-amino)-1,5-pentanediyl
bis(4-methylbenzenesulfonate)

 TsCl, Et₃N, DMAP, CH₂Cl₂ 

(S)-tert-butyl
(1-substituted-piperidin-3-yl)carbamate R-NH₂, K₂CO₃, MeCN, reflux 

Primary Amine
(R-NH₂)

(S)-1-substituted-piperidin-3-amine
 TFA, CH₂Cl₂ 

Click to download full resolution via product page

Workflow for the synthesis of 3-amino substituted piperidines.

Experimental Protocol
The following is a general protocol for the synthesis of 3-amino substituted piperidines from (S)-
(-)-2-(Boc-amino)-1,5-pentanediol.

Step 1: Ditosylation of the Diol

To a stirred solution of (S)-(-)-2-(Boc-amino)-1,5-pentanediol in dichloromethane, add

triethylamine and a catalytic amount of DMAP at 0°C.

Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at room temperature

until completion.

Work up the reaction by washing with water and brine, then dry the organic layer and

concentrate under reduced pressure to yield the crude ditosylate, which can be purified by

column chromatography.

Step 2: Cyclization to form the Piperidine Ring

To a solution of the ditosylate in acetonitrile, add a primary amine and potassium carbonate.

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the N-Boc protected 3-amino

substituted piperidine.

Step 3: Deprotection of the Boc Group

Dissolve the N-Boc protected piperidine in dichloromethane.

Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the

desired 3-amino substituted piperidine as the TFA salt.

Safety Information
(S)-(-)-2-(Boc-amino)-1,5-pentanediol is classified with the following GHS hazard statements:

H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause

respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye

protection, and a dust mask, should be worn when handling this compound. It should be stored

in a well-ventilated place.

Conclusion
(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a versatile and valuable chiral building block in

organic synthesis, particularly for the preparation of enantiomerically pure substituted

piperidines. Its synthesis from L-glutamic acid is well-established and provides a reliable route

to this important intermediate. The protocols and data presented in this guide are intended to

support researchers and drug development professionals in the effective utilization of this

compound in their synthetic endeavors.

To cite this document: BenchChem. [An In-Depth Technical Guide to (S)-(-)-2-(Boc-
amino)-1,5-pentanediol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061154#s-2-boc-amino-1-5-pentanediol-cas-number-
162955-48-8]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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